molecular formula C9H10N4O B3009659 6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2175978-95-5

6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B3009659
CAS No.: 2175978-95-5
M. Wt: 190.206
InChI Key: QOGIIAJBJMJQDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine (CAS 2175978-95-5) is a chemical compound featuring a triazolopyridazine scaffold, a structure of significant interest in medicinal chemistry for the development of novel therapeutic agents . This scaffold is recognized for its potential in anticancer research, particularly as a core structure in the design of potent kinase inhibitors . Compounds based on the [1,2,4]triazolo[4,3-b]pyridazine structure have been successfully developed as dual-inhibitors targeting critical oncogenic kinases such as c-Met and Pim-1, demonstrating potent antiproliferative activity, induction of apoptosis, and cell cycle arrest in various cancer cell lines . Furthermore, the closely related [1,2,4]triazolo[4,3-a]pyrazine scaffold has shown excellent inhibitory activity against key targets like c-Met and VEGFR-2, highlighting the broader potential of this heterocyclic family in targeted cancer therapy . Beyond its application in oncology, the rigid triazolopyridazine core can serve as a key building block in organic synthesis. It is used to create diverse chemical libraries for high-throughput screening and as a central scaffold in structure-activity relationship (SAR) studies . Researchers value this compound for its utility in exploring new chemical space and developing probes for biological systems. This product is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Chemical Identifiers: CAS Number: 2175978-95-5 Molecular Formula: C9H10N4O Molecular Weight: 190.20 g/mol

Properties

IUPAC Name

6-cyclobutyloxy-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-2-7(3-1)14-9-5-4-8-11-10-6-13(8)12-9/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGIIAJBJMJQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of a hydrazine derivative with a dicarbonyl compound to form the triazolo-pyridazine core. The cyclobutoxy group is then introduced through an etherification reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The cyclobutoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific protein kinases.

    Industry: It is used in the development of new materials with unique properties, such as fluorescent probes and polymers.

Mechanism of Action

The mechanism of action of 6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with molecular targets such as protein kinases. The compound can inhibit the activity of these enzymes, leading to the disruption of cellular signaling pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Analysis and Structural Analogues

The compound’s structural uniqueness lies in its combination of electron-withdrawing (benzoyl) and electron-donating (morpholin-4-yl) groups. Below is a comparison with quinoline derivatives reported in :

Compound Substituents Key Functional Groups Synthetic Route
Target Compound 3-Benzoyl, 6-methyl, 4-(morpholin-4-yl) Benzoyl, morpholine, methyl Likely Pd-catalyzed cross-coupling (inferred)
4k : 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline 4-Amino, 2-(4-chlorophenyl), 3-(4-methoxyphenyl) Amino, chloro, methoxy PdCl₂(PPh₃)₂/PCy₃, Suzuki-Miyaura coupling
4l : 4-Amino-2,3-bis(4-methoxyphenyl)quinoline 4-Amino, 2,3-bis(4-methoxyphenyl) Amino, methoxy Similar to 4k, with dual methoxyphenyl groups

Key Observations :

  • Electron Effects: The target compound’s benzoyl group (electron-withdrawing) contrasts with the methoxy and amino groups (electron-donating) in 4k and 4l. This difference may influence π-π stacking interactions and binding affinity in biological targets.
  • Solubility : The morpholin-4-yl group enhances water solubility compared to 4k’s hydrophobic 4-chlorophenyl group. However, 4l’s methoxy groups may offer moderate solubility in organic solvents.
  • Synthesis: While 4k and 4l employ Suzuki-Miyaura coupling with Pd catalysts, the target compound’s synthesis likely involves similar methodologies, given the prevalence of Pd-mediated reactions in quinoline chemistry .

Biological Activity

6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine is a compound belonging to the class of triazolo-pyridazines, which have garnered attention due to their diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by recent research findings and data tables.

Synthesis

The synthesis of 6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cycloaddition reactions of appropriate precursors. Various synthetic routes have been reported in literature that yield this compound with differing yields and purity levels. The methodologies often include the use of mesoionic compounds and activated alkynes as dipolarophiles in 1,3-dipolar cycloaddition reactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo-pyridazine exhibit significant anticancer properties. For instance, a study evaluated several compounds against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound 12e , a derivative related to 6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine, showed remarkable cytotoxicity with IC50 values of 1.06 µM for A549 cells, 1.23 µM for MCF-7 cells, and 2.73 µM for HeLa cells .

Table 1 summarizes the cytotoxicity data of selected compounds:

CompoundCell LineIC50 (µM)
12e A5491.06
12e MCF-71.23
12e HeLa2.73
ForetinibA5490.019

The mechanism by which these compounds exert their anticancer effects includes the inhibition of c-Met kinase activity. The IC50 for c-Met inhibition by compound 12e was found to be 0.090 µM, comparable to Foretinib . Additionally, flow cytometry assays indicated that compound 12e could induce apoptosis in A549 cells in a dose-dependent manner .

Other Biological Activities

Beyond anticancer properties, triazolo-pyridazines have been reported to exhibit various pharmacological activities:

  • Antibacterial : Compounds in this class have shown effectiveness against a range of bacterial strains.
  • Anti-inflammatory : Some derivatives have displayed significant anti-inflammatory effects in preclinical models.
  • Neuroprotective : Studies suggest potential neuroprotective effects which may be beneficial in neurodegenerative diseases.

Case Studies

In a comprehensive study on pyridazine derivatives, researchers synthesized various compounds and evaluated their biological activities across multiple assays. One notable finding was that certain substitutions on the pyridazine ring significantly enhanced cytotoxicity against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine?

  • Methodological Answer : The compound is typically synthesized via cyclization or annulation reactions. For example, triazolopyridazine derivatives are formed by reacting substituted pyridazines with hydrazine derivatives under controlled conditions (e.g., DMF at 105°C or BBr₃ in dichloromethane). Cyclobutoxy groups are introduced via nucleophilic substitution or coupling reactions, often requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. How is the structural characterization of 6-Cyclobutoxy-[1,2,4]triazolo[4,3-b]pyridazine validated?

  • Methodological Answer : Confirm structure using:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., cyclobutoxy protons at δ 4.5–5.0 ppm, triazole carbons at ~150–160 ppm).
  • X-ray Crystallography : Single-crystal studies resolve bond lengths (e.g., triazole-pyridazine fusion angle ~1.5 Å) and confirm regioselectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₀H₁₂N₄O₂, [M+H]⁺ calcd. 220.0957) .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of triazole annulation in 6-substituted triazolopyridazines?

  • Methodological Answer : Regioselectivity is influenced by:

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl at C6) direct annulation to the β-position of pyridazine.
  • Reaction Solvents : Polar aprotic solvents (DMF, DMSO) favor cyclization over side reactions.
  • Catalysts : CuI or Pd catalysts enhance coupling efficiency for cyclobutoxy introduction .
    • Data Analysis : Compare HPLC retention times and ¹H NMR shifts of regioisomers to confirm product identity .

Q. How do steric and electronic properties of the cyclobutoxy group impact biological activity?

  • Methodological Answer :

  • Steric Effects : Cyclobutoxy’s smaller ring size (vs. cyclohexyl) reduces steric hindrance, improving binding to target enzymes (e.g., kinase inhibitors).
  • Electronic Effects : Oxygen’s electronegativity enhances hydrogen-bonding potential.
  • Experimental Validation : Conduct SAR studies by synthesizing analogs (e.g., replacing cyclobutoxy with methoxy or benzyloxy) and testing in enzyme assays .

Q. How can conflicting solubility data for triazolopyridazines be resolved in formulation studies?

  • Methodological Answer :

  • Solubility Screening : Use shake-flask method in buffers (pH 1–7.4) and co-solvents (e.g., PEG-400, DMSO).
  • Thermodynamic Analysis : Calculate logP (octanol/water) via HPLC retention times.
  • Contradiction Resolution : Re-evaluate purity (≥95% by HPLC) and crystallinity (PXRD) to exclude polymorphic effects .

Experimental Design & Troubleshooting

Q. What precautions mitigate decomposition during storage of 6-Cyclobutoxy-triazolopyridazine?

  • Methodological Answer :

  • Storage Conditions : Store at –20°C under argon in amber vials to prevent photodegradation.
  • Stability Testing : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks.
  • Decomposition Products : GC-MS identifies common byproducts (e.g., CO, HF from thermal breakdown) .

Q. How are reaction yields improved for large-scale synthesis?

  • Methodological Answer :

  • Process Optimization : Use flow chemistry for precise temperature control (e.g., 105°C ± 2°C in DMF).
  • Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs.
  • Workup Efficiency : Replace column chromatography with antisolvent crystallization (e.g., water addition to DMF reaction mixtures) .

Data Interpretation & Reporting

Q. How should conflicting bioactivity data across studies be analyzed?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) and replicate experiments (n ≥ 3).
  • Data Normalization : Report IC₅₀ values relative to vehicle-treated controls.
  • Meta-Analysis : Cross-reference with structural analogs (e.g., 6-chloro or 6-methyl derivatives) to identify trends .

Q. What computational methods predict the physicochemical properties of triazolopyridazines?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict logP, pKa, and solubility.
  • Molecular Dynamics : Simulate binding to target proteins (e.g., COX-2) using GROMACS.
  • Validation : Compare computed vs. experimental DSC data for melting points .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.